molecular formula C26H29ClN4O2S B14123398 3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B14123398
M. Wt: 497.1 g/mol
InChI Key: XMXOAGVFJWYQPD-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is a versatile compound with a unique structure that allows for various applications in scientific research, including drug development and molecular studies. Its complex molecular framework makes it an interesting subject for synthetic chemists and researchers in various fields.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific functional groups targeted .

Scientific Research Applications

3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, particularly in drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to interact with certain enzymes and receptors, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

When compared to similar compounds, 3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one stands out due to its unique structural features and versatile applications. Similar compounds include:

    4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines: Known for their selective inhibition of protein kinase B (PKB) and potential as antitumor agents.

    Pinacol boronic esters: Valuable building blocks in organic synthesis with applications in various chemical transformations.

Properties

Molecular Formula

C26H29ClN4O2S

Molecular Weight

497.1 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C26H29ClN4O2S/c27-20-7-4-18(5-8-20)17-31-25(33)22-9-6-19(16-23(22)28-26(31)34)24(32)30-14-10-21(11-15-30)29-12-2-1-3-13-29/h4-9,16,21H,1-3,10-15,17H2,(H,28,34)

InChI Key

XMXOAGVFJWYQPD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC=C(C=C5)Cl

Origin of Product

United States

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